molecular formula C9H9NO4 B2475970 1-(4-Hydroxy-3-nitrophenyl)propan-2-one CAS No. 1314934-53-6

1-(4-Hydroxy-3-nitrophenyl)propan-2-one

Cat. No. B2475970
CAS RN: 1314934-53-6
M. Wt: 195.174
InChI Key: UVSAMVQTNCJZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-3-nitrophenyl)propan-2-one, also known as p-nitroacetophenone, is a synthetic compound used in various scientific research applications. It is a yellow crystalline powder with a molecular formula of C9H7NO3 and a molecular weight of 181.16 g/mol. This compound is widely used in the synthesis of various organic compounds and has several biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Drewes et al. (1992) discussed the synthesis, resolution, and assignment of absolute configuration of related compounds, providing insight into the chemical synthesis processes involving compounds like 1-(4-Hydroxy-3-nitrophenyl)propan-2-one (S. Drewes et al., 1992).

  • Photophysical Properties : Kumari et al. (2017) investigated the effect of solvent polarity on the photophysical properties of chalcone derivatives, including 1-(4-Nitrophenyl)prop-2-en-1-one derivatives. This study provides insights into the solvatochromic effects and intramolecular charge transfer interactions (Rekha Kumari et al., 2017).

  • Crystallographic Structure : The crystallographic structure of a related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, was detailed by Shi and Jiang (1999), providing essential data for understanding the molecular structure of similar compounds (M. Shi & Jian Jiang, 1999).

  • Antimicrobial and Antiradical Activity : Čižmáriková et al. (2020) synthesized a series of compounds including this compound derivatives and evaluated their antimicrobial and antioxidant activities. This demonstrates the potential biomedical applications of these compounds (R. Čižmáriková et al., 2020).

  • Cytotoxic Metabolite from Actinomycete : A study by Rather et al. (2013) identified a cytotoxic secondary metabolite, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, from a strain of Streptomyces collinus. This compound showed significant cytotoxic activity against various cancer cell lines, suggesting its potential in cancer research (S. Rather et al., 2013).

properties

IUPAC Name

1-(4-hydroxy-3-nitrophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)4-7-2-3-9(12)8(5-7)10(13)14/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSAMVQTNCJZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.